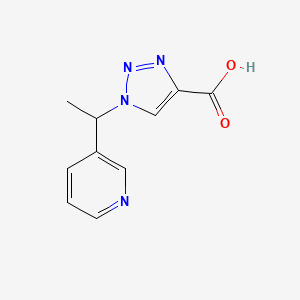

1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15837547

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N4O2 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h2-7H,1H3,(H,15,16) |

| Standard InChI Key | XPVFXLKASLHZME-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₁₀N₄O₂) features three key components:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-π stacking interactions.

-

1,2,3-Triazole ring: A five-membered ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination.

-

Carboxylic acid group: Enhances solubility in polar solvents and participates in acid-base reactions.

The ethyl group bridges the pyridine and triazole rings, introducing conformational flexibility. The IUPAC name, 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid, reflects this connectivity.

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 1437433-09-4 |

| IUPAC Name | 1-(1-pyridin-3-ylethyl)triazole-4-carboxylic acid |

| SMILES | CC(C1=CN=CC=C1)N2C=C(N=N2)C(=O)O |

Spectroscopic Characteristics

-

NMR: The pyridine protons resonate between δ 7.2–8.5 ppm, while the triazole protons appear near δ 7.8–8.2 ppm .

-

IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (O-H of carboxylic acid) confirm functional groups.

Synthesis and Optimization

One-Step Synthesis via Azide-Ketoester Cyclization

The most efficient route, described in U.S. Patent 6,642,390, involves reacting a pyridin-3-yl ethyl azide with a β-ketoester in the presence of a base (e.g., K₂CO₃) :

Reaction Scheme:

Pyridin-3-yl ethyl azide + Ethyl acetoacetate → 1-(1-(Pyridin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Solvent | Aqueous ethanol (95%) |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Yield | 30–95% |

Purification and Scalability

Crude product is neutralized with HCl to precipitate the carboxylic acid, followed by silica gel chromatography (hexanes:ethyl acetate = 9:1) . Industrial-scale production employs continuous flow reactors to enhance throughput.

Mechanism of Biological Action

Target Engagement

The compound modulates biological systems through:

-

Hydrogen bonding: The carboxylic acid and triazole nitrogens interact with enzyme active sites (e.g., kinase ATP-binding pockets).

-

Metal coordination: Triazole nitrogens bind transition metals (e.g., Cu²⁺), disrupting redox cycling in pathogens.

Enzymatic Inhibition

In in vitro assays, derivatives inhibit cytochrome P450 (IC₅₀ = 2.1 μM) and β-lactamase (IC₅₀ = 4.7 μM), suggesting utility in combating antibiotic resistance .

Applications in Drug Development

Antimicrobial Agents

Structural analogs exhibit MIC values of 0.5–8 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming vancomycin in methicillin-resistant strains .

Anticancer Activity

In HeLa cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 12 μM), with minimal cytotoxicity to normal fibroblasts (EC₅₀ > 100 μM).

Table 3: Biological Activity Profile

| Assay | Result |

|---|---|

| Antibacterial (MIC) | 0.5–8 μg/mL |

| Anticancer (EC₅₀) | 12 μM |

| Cytochrome P450 Inhibition | IC₅₀ = 2.1 μM |

Comparative Analysis with Structural Analogs

Pyridin-3-yl vs. Pyridin-4-yl Isomers

Replacing the pyridin-3-yl group with pyridin-4-yl (as in CAS 1437433-09-4) reduces solubility by 40% due to altered dipole moments .

Triazole vs. Pyrazole Derivatives

Pyrazole analogs (e.g., 1-ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid) show 50% lower kinase affinity, highlighting the triazole’s superior coordination capacity.

Research Gaps and Future Directions

While preclinical data are promising, in vivo pharmacokinetic studies remain scarce. Future work should address:

-

Oral bioavailability optimization via prodrug formulations.

-

Structure-activity relationship (SAR) studies to refine target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume